5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, imidazole, and various protecting groups to ensure selective reactions. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Flow chemistry: Continuous flow reactors to enhance reaction efficiency.
Purification: Techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Acetonitrile, methanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline core structures.
Imidazole Derivatives: Compounds containing the imidazole ring.
Carboxamide Derivatives: Compounds with similar carboxamide functional groups.
Uniqueness
“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H25N5O5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-ethyl-N-[(2S)-1-(3-imidazol-1-ylpropylamino)-1-oxopropan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C22H25N5O5/c1-3-27-11-16(20(28)15-9-18-19(10-17(15)27)32-13-31-18)22(30)25-14(2)21(29)24-5-4-7-26-8-6-23-12-26/h6,8-12,14H,3-5,7,13H2,1-2H3,(H,24,29)(H,25,30)/t14-/m0/s1 |
InChI Key |
ONVRNZPHUBKLAE-AWEZNQCLSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C)C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.